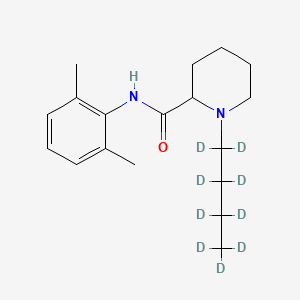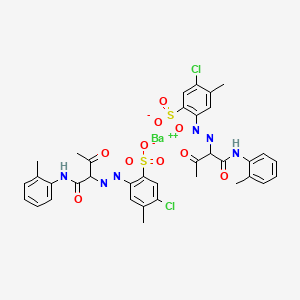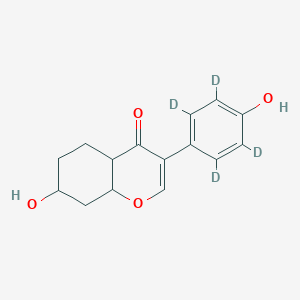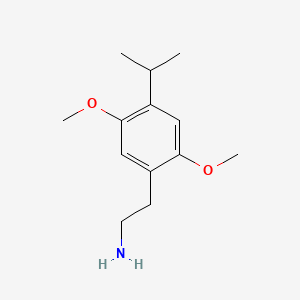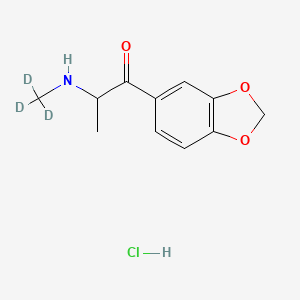
1-(1,3-benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride
Vue d'ensemble
Description
Methylone-d3 (hydrochloride) (CRM): is a deuterated analog of methylone, a synthetic cathinone. It is primarily used as an internal standard for the quantification of methylone in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Methylone itself is a stimulant that has been detected in products marketed as bath salts, plant food, and tablets .
Applications De Recherche Scientifique
Methylone-d3 (hydrochloride) is widely used in scientific research, particularly in the following areas:
Biology: The compound is used in studies investigating the metabolism and pharmacokinetics of methylone and its analogs.
Medicine: Research involving the effects of methylone on the central nervous system often utilizes Methylone-d3 as a reference standard.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methylone-d3 (hydrochloride) involves the incorporation of deuterium atoms into the methylone structure. The general synthetic route includes the following steps:
Formation of the intermediate: The synthesis begins with the formation of 3,4-methylenedioxyphenyl-2-propanone.
Amine introduction: The intermediate is then reacted with deuterated methylamine to introduce the deuterium atoms.
Formation of the final product: The final step involves the formation of the hydrochloride salt of Methylone-d3.
Industrial Production Methods: Industrial production of Methylone-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle controlled substances and isotopically labeled compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Methylone-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted derivatives.
Mécanisme D'action
Methylone-d3 (hydrochloride) exerts its effects by acting on the monoaminergic systems, similar to methylone. It primarily targets the serotonin, dopamine, and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in stimulant and empathogenic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Methylone: The non-deuterated analog of Methylone-d3.
Ethylone: Another synthetic cathinone with similar stimulant properties.
Butylone: A synthetic cathinone with a slightly different structure but similar effects.
Mephedrone: A synthetic cathinone known for its stimulant and empathogenic effects.
Uniqueness: Methylone-d3 (hydrochloride) is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical purposes. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification of methylone in complex biological matrices .
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-7(12-2)11(13)8-3-4-9-10(5-8)15-6-14-9;/h3-5,7,12H,6H2,1-2H3;1H/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASYWEXOTOXXLK-MUTAZJQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101344822 | |
| Record name | Methylone-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246820-21-2 | |
| Record name | Methylone-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopropanecarboxaldehyde, 1-[(1-methylethyl)thio]- (9CI)](/img/no-structure.png)
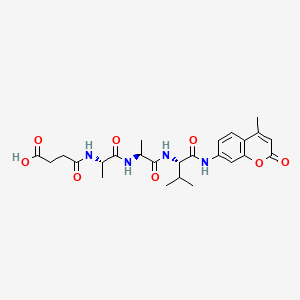




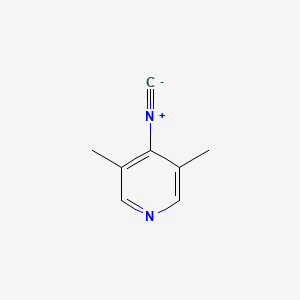
![5-[3-(Naphthalene-1-carbonyl)indazol-1-YL]pentanoic acid](/img/structure/B593369.png)
